2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl phenylcarbamate
Description
The compound 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl phenylcarbamate features a quinazoline core substituted with methyl groups at positions 4, 6, and 5. A sulfanyl (-S-) linker connects this heterocyclic moiety to an ethyl group, which is further esterified with a phenylcarbamate group.
The sulfanyl-ethyl-carbamate architecture may confer enhanced solubility and metabolic stability compared to simpler quinazoline derivatives, making it a candidate for drug development .
Properties
IUPAC Name |
2-(4,6,7-trimethylquinazolin-2-yl)sulfanylethyl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-13-11-17-15(3)21-19(23-18(17)12-14(13)2)26-10-9-25-20(24)22-16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKQBOSRQSNZJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)SCCOC(=O)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl phenylcarbamate typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the reaction of 4,6,7-trimethylquinazoline with appropriate reagents under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazoline core with a suitable thiol reagent.
Carbamate Formation: The final step involves the reaction of the sulfanyl-substituted quinazoline with phenyl isocyanate to form the phenylcarbamate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The phenylcarbamate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl phenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other functional compounds.
Mechanism of Action
The mechanism of action of 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl phenylcarbamate involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, leading to modulation of biological pathways. The sulfanyl and phenylcarbamate groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolylmethylcarbamate Analogs
lists thiazole-based carbamates, such as Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate. These compounds share a carbamate backbone but differ in their heterocyclic core (thiazole vs. quinazoline) and substituents. Key distinctions include:
- Heterocyclic Core: Thiazole (5-membered ring with N and S) vs. quinazoline (6-membered bicyclic ring with two N atoms).
- Substituents : Thiazolylmethylcarbamates often feature hydroxy, ethoxycarbonyl, and phenyl groups, which may enhance hydrogen bonding but reduce lipophilicity compared to the trimethylquinazoline-sulfanyl group .
Triazine-Based Methylcarbamate Pesticides
and highlight methylcarbamate pesticides like metsulfuron methyl ester (C₁₄H₁₅N₅O₆S, MW: 381.36 g/mol) and trimethacarb (C₁₁H₁₅N₃O₂, MW: 221.26 g/mol). These compounds utilize a triazine core instead of quinazoline. Notable differences include:
- Biological Target : Triazines inhibit acetolactate synthase (ALS) in plants, while quinazolines often target mammalian enzymes like tyrosine kinases.
- Substituent Effects : The trifluoroethoxy group in triflusulfuron methyl ester increases electronegativity and herbicidal activity, whereas the trimethylquinazoline group may enhance DNA intercalation or kinase binding .
Sulfanyl-Containing Pharmaceuticals
describes montelukast derivatives, such as 1-[[[(1R)-1-[3-[(1R)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]sulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid. These share sulfanyl linkers but incorporate quinoline instead of quinazoline. Key contrasts:
- Core Structure: Quinoline (single N-containing ring) vs. quinazoline (two N atoms). Quinazolines exhibit greater hydrogen-bonding capacity.
- Pharmacokinetics : The phenylcarbamate group in the target compound may reduce renal clearance compared to the carboxylic acid group in montelukast analogs .
Structural and Functional Data Table
Pharmacological Implications
- Quinazoline vs. Thiazole/Triazine : The quinazoline core’s dual nitrogen atoms may improve binding to ATP pockets in kinases, while thiazoles and triazines prioritize smaller targets like plant ALS or bacterial enzymes .
- Sulfanyl Linker: Enhances stability against hydrolysis compared to ester or amide linkers, as seen in phosphonothiolate compounds () .
- Phenylcarbamate Group : Likely improves blood-brain barrier penetration relative to polar groups (e.g., carboxylic acids in montelukast) but may reduce aqueous solubility .
Biological Activity
Overview of Biological Activity
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl phenylcarbamate is a compound that may exhibit various biological activities based on its structural characteristics. Compounds containing quinazoline and carbamate moieties are often associated with a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Structural Significance
The quinazoline ring is known for its role in medicinal chemistry due to its ability to interact with various biological targets. The presence of the sulfanyl (thioether) group can enhance the lipophilicity and bioavailability of the compound, potentially increasing its therapeutic efficacy.
Antimicrobial Activity
Compounds similar to phenylcarbamates have been studied for their antimicrobial properties. The incorporation of a quinazoline structure can lead to enhanced activity against bacterial and fungal strains. Research has shown that derivatives of quinazoline possess significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Activity
The anti-inflammatory potential of carbamate derivatives has been documented in various studies. For instance, similar compounds have demonstrated effectiveness in reducing inflammation in animal models, often through inhibition of cyclooxygenase (COX) enzymes. This mechanism is crucial for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).
Anticancer Potential
Quinazoline derivatives are also being explored for their anticancer properties. Studies have indicated that certain compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
Research Findings and Case Studies
While specific data on "this compound" is limited, research on analogous compounds can provide insights into potential biological activities:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
